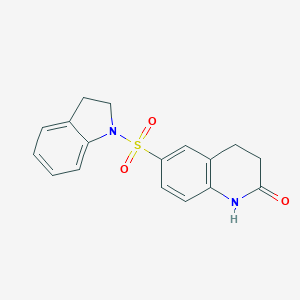
2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that features a unique structure combining an isoquinoline moiety with a mesitylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of Isoquinoline Sulfanyl Intermediate: The isoquinoline moiety is first functionalized with a thiol group. This can be achieved through nucleophilic substitution reactions where isoquinoline is treated with a thiolating agent such as thiourea in the presence of a base.
Acylation Reaction: The intermediate is then subjected to acylation with mesityl chloride in the presence of a base like triethylamine. This step forms the mesitylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using catalysts to increase reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structural features may interact with biological targets, leading to the development of new drugs.
Industry
In the materials science industry, this compound could be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism by which 2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The isoquinoline moiety can interact with various biological pathways, potentially leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide: Similar structure but with a methoxybenzyl group instead of a mesityl group.
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone: Contains a phenyl group and a chlorophenyl group, differing in the substitution pattern.
Uniqueness
2-(isoquinolin-1-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the mesityl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H20N2OS |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-isoquinolin-1-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-14(2)19(15(3)11-13)22-18(23)12-24-20-17-7-5-4-6-16(17)8-9-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
PONMRUPIMUZUTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B263180.png)

![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B263184.png)

![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE](/img/structure/B263200.png)
![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(1-naphthyl)-2-pyrrolidinecarboxamide](/img/structure/B263203.png)

